molecular formula C12H15NO2 B6155560 1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid CAS No. 1176768-61-8

1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6155560
CAS No.: 1176768-61-8
M. Wt: 205.25 g/mol
InChI Key: MPWDVWYEFZBRHE-UHFFFAOYSA-N
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Description

1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-(dimethylamino)benzaldehyde with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenylcyclopropane derivatives.

Scientific Research Applications

1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclopropane-1-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    3-(Dimethylamino)benzoic acid: Contains a similar dimethylamino group but lacks the cyclopropane ring, leading to different structural and functional characteristics.

Uniqueness

1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the dimethylamino group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

CAS No.

1176768-61-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[3-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13(2)10-5-3-4-9(8-10)12(6-7-12)11(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)

InChI Key

MPWDVWYEFZBRHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2(CC2)C(=O)O

Purity

0

Origin of Product

United States

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